Product packaging for Cephalocerone(Cat. No.:CAS No. 135383-79-8)

Cephalocerone

Cat. No.: B1235374
CAS No.: 135383-79-8
M. Wt: 282.25 g/mol
InChI Key: KLYHONUCJQKOKE-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography is a critical technique for obtaining highly pure Cephalocerone from the semi-purified fractions. Researchers have successfully employed reversed-phase HPLC for the final purification step.

A typical HPLC application for the isolation of this compound involves the use of a C18 column. The separation is achieved using a gradient elution system with a mobile phase consisting of acetonitrile (B52724) (ACN) and water. The elution of the compound is monitored using a UV detector, and this compound has been observed to elute at a specific retention time under these conditions.

Below is a table summarizing the HPLC conditions used for the purification of this compound.

ParameterDetails
Chromatography High-Performance Liquid Chromatography (HPLC)
Column Reversed-phase C18
Mobile Phase Acetonitrile (ACN) and Water
Elution Gradient
Detection UV Detector

Other Advanced Separation Techniques

Prior to the final HPLC purification, other advanced separation techniques are essential to handle the crude extract and fractionate the complex mixture of metabolites.

Vacuum Liquid Chromatography (VLC): This technique is used for the initial, coarse separation of the crude ethyl acetate (B1210297) extract. The extract is fractionated using a stepwise gradient of solvents with increasing polarity, typically a mixture of n-hexane and ethyl acetate, followed by dichloromethane (B109758) and methanol.

Medium Pressure Liquid Chromatography (MPLC): Fractions obtained from VLC that show the presence of the target compound are further purified using MPLC. This technique offers better resolution than VLC and utilizes a silica (B1680970) gel column with a similar gradient solvent system to further isolate the compound of interest.

These preliminary chromatographic steps are crucial for reducing the complexity of the extract, thereby improving the efficiency and resolution of the final HPLC purification stage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O5 B1235374 Cephalocerone CAS No. 135383-79-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135383-79-8

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

IUPAC Name

(7Z)-7-benzylidene-4-hydroxyfuro[2,3-g][1,3]benzodioxol-8-one

InChI

InChI=1S/C16H10O5/c17-10-7-11-13(16-15(10)19-8-20-16)14(18)12(21-11)6-9-4-2-1-3-5-9/h1-7,17H,8H2/b12-6-

InChI Key

KLYHONUCJQKOKE-SDQBBNPISA-N

SMILES

C1OC2=C(O1)C3=C(C=C2O)OC(=CC4=CC=CC=C4)C3=O

Isomeric SMILES

C1OC2=C(O1)C3=C(C=C2O)O/C(=C\C4=CC=CC=C4)/C3=O

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2O)OC(=CC4=CC=CC=C4)C3=O

Origin of Product

United States

Biosynthesis of Cephalocerone

Phenylpropanoid Pathway Precursors

The journey to this compound begins with the amino acid L-phenylalanine. ttu.eduutexas.edu Through a series of enzymatic reactions, phenylalanine is converted into various intermediates that serve as the building blocks for a wide array of phenolic compounds, including flavonoids.

Key Enzymatic Steps and Intermediates

The biosynthesis of this compound involves the coordinated action of several key enzymes. ttu.edu Phenylalanine ammonia-lyase (PAL) and chalcone (B49325) synthase (CHS) are two critical enzymes that show increased activity following elicitation. ttu.edu CHS is responsible for the formation of a chalcone intermediate, which is a precursor to aurones. Interestingly, research suggests the formation of this compound proceeds via a chalcone that lacks B-ring substituents. ttu.edu

The Novel 4'-Dehydroxylation Step

A significant and unusual feature of this compound biosynthesis is the removal of a hydroxyl group at the 4'-position of the B-ring. utexas.edu Isotope labeling studies have provided strong evidence for a novel 4'-dehydroxylation step, rather than a bypass of the typical hydroxylation that occurs in the biosynthesis of most flavonoids. utexas.edu This dehydroxylation is thought to be a key control point in the metabolic pathway leading to the production of 4'-deoxyflavonoids like this compound. utexas.edu

Biosynthetic Pathway Elucidation

Precursor Compounds and Metabolic Flux

The biosynthesis of cephalocerone relies on the availability of specific precursor compounds derived from primary metabolism. The metabolic flux through the phenylpropanoid pathway is tightly regulated to produce the necessary intermediates for aurone (B1235358) formation.

L-phenylalanine, an essential aromatic amino acid, serves as the primary precursor for the biosynthesis of this compound. ttu.eduwikipedia.orgintercell-pharma.de Studies involving the incubation of Cephalocereus senilis cultures with radiolabeled [3H]phenylalanine have demonstrated its direct incorporation into the this compound molecule. ttu.edu This finding confirms that the carbon skeleton of this compound is derived from L-phenylalanine, highlighting its foundational role in the biosynthetic pathway. ttu.edu L-phenylalanine is first converted to tyrosine, which is a precursor for important neurotransmitters. wikipedia.orgintercell-pharma.de

Following the initial conversion of L-phenylalanine, cinnamic acid becomes a key intermediate in the pathway. wikipedia.orgjocpr.com Cinnamic acid and its derivatives are naturally occurring substances found in various plants. jocpr.com The phenylpropanoid pathway further modifies cinnamic acid to generate a variety of compounds. In the context of this compound biosynthesis, the pathway proceeds in a manner that leads to precursors lacking B-ring hydroxylation, a characteristic feature of this aurone. ttu.edu

Integration of L-Phenylalanine into the Biosynthesis

Enzymatic Transformations in this compound Biosynthesis

A series of specific enzymes catalyze the sequential steps in the conversion of L-phenylalanine to this compound. The induction of these enzymes is often triggered by external stimuli, such as elicitors from fungal cell walls. ttu.eduutexas.edu

Phenylalanine Ammonia-Lyase (PAL) is the first and rate-limiting enzyme in the phenylpropanoid pathway. ttu.edusums.ac.irmdpi.com It catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. sums.ac.ir In Cephalocereus senilis cultures treated with elicitors, a significant increase in PAL activity is observed, which correlates with the onset of this compound synthesis. ttu.edu This enzyme effectively channels phenylalanine from primary metabolism into the specialized biosynthetic route leading to this compound. sums.ac.ir

Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI) are two pivotal enzymes that catalyze the subsequent steps in the flavonoid pathway leading to aurones. ttu.edunih.govosti.gov CHS is responsible for the condensation of p-coumaroyl-CoA (derived from cinnamic acid) with three molecules of malonyl-CoA to form a chalcone scaffold. ttu.edu CHI then catalyzes the stereospecific isomerization of this chalcone into a flavanone. mdpi.com In elicitor-treated Cephalocereus senilis cultures, the activities of both CHS and CHI are markedly increased, indicating their crucial roles in this compound production. ttu.edu

A key intermediate in the biosynthesis of this compound is 2',4',6'-trihydroxychalcone. ttu.edu The presence of CHS and CHI activities that specifically catalyze the synthesis and subsequent isomerization of this particular chalcone has been confirmed in Cephalocereus senilis cell cultures. ttu.edu This is consistent with the formation of this compound, which characteristically lacks B-ring substituents. ttu.edu The enzymatic machinery is geared towards producing this specific chalcone, which then undergoes further modifications to yield the final aurone structure. ttu.edu

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis and Their Functions

EnzymeAbbreviationFunction
Phenylalanine Ammonia-LyasePALCatalyzes the deamination of L-phenylalanine to trans-cinnamic acid. ttu.edusums.ac.ir
Chalcone SynthaseCHSCatalyzes the formation of the chalcone scaffold. ttu.edu
Chalcone IsomeraseCHICatalyzes the isomerization of chalcones to flavanones. ttu.edumdpi.com

Table 2: Precursor Compounds in the this compound Biosynthetic Pathway

CompoundRole
L-PhenylalaninePrimary precursor, provides the basic carbon skeleton. ttu.edu
Cinnamic AcidKey intermediate derived from L-phenylalanine. wikipedia.orgjocpr.com
2',4',6'-TrihydroxychalconeCentral chalcone intermediate leading to this compound. ttu.edu

Biological Activities and Mechanism of Action

Antimicrobial Spectrum

Research has shown that this compound inhibits the growth of several gram-negative bacteria. ttu.edu Of particular note is its activity against Erwinia cacticida, a pathogen that causes soft rot in cacti. ajol.info This targeted activity underscores its ecological significance in protecting Cephalocereus senilis from relevant pathogens.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Inhibition of Bacterial Growth

The primary described biological effect of this compound is the inhibition of bacterial proliferation. ttu.eduajol.info Studies have demonstrated a dose-dependent inhibition of bacterial growth, confirming its antimicrobial properties. The selective activity against certain Gram-positive bacteria has also been noted for some aurone (B1235358) derivatives. researchgate.net

Postulated Mechanisms of Action

While the precise molecular mechanism of action for this compound is still under investigation, some aurones have been shown to disrupt bacterial membranes. researchgate.net This disruption can lead to a loss of cellular integrity and ultimately cell death. It is hypothesized that this compound may act through a similar mechanism, though further research is needed to confirm this.

Biological Activities and Mechanistic Studies Non Clinical

Phytoalexin Function in Plant Defense Systems

Cephalocerone is a notable aurone (B1235358), a subclass of flavonoids, that functions as a phytoalexin in certain plants, playing a critical role in their defense against pathogenic microorganisms. researchgate.netttu.edu Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulated by plants upon exposure to biotic or abiotic stresses. wikipedia.orgresearchgate.netnih.govcabidigitallibrary.orgplantsjournal.com Their production is a key component of the plant's induced resistance mechanism, providing a chemical barrier against invading pathogens. wikipedia.orgplantsjournal.com

The primary role of phytoalexins like this compound is to act as toxins to the attacking organism. wikipedia.org They can disrupt various cellular processes in the pathogen, including damaging the cell wall, inhibiting metabolic pathways, delaying maturation, or preventing reproduction. wikipedia.org The significance of phytoalexins in plant defense is underscored by studies showing that inhibiting their biosynthesis leads to increased susceptibility of the plant to infection. wikipedia.org

This compound, along with hispidol (B191410) and hispidol-4′-O-β-D-glucoside, has been identified as a phytoalexin produced by the cactus Cephalocereus senilis in response to elicitation. researchgate.net This defensive compound is not typically present in healthy plant tissues but is rapidly synthesized de novo at the site of infection or stress. ttu.eduwikipedia.org

Response to Microbial Elicitation

The synthesis of this compound in Cephalocereus senilis is triggered by microbial elicitors, which are molecules that signal the presence of a potential pathogen to the plant. researchgate.netttu.edu This elicitation process initiates a cascade of biochemical events leading to the production of the aurone phytoalexin. ttu.edu Studies have demonstrated the de novo synthesis of this compound in elicitor-treated cactus cell cultures. ttu.edu

The induction of this compound biosynthesis is accompanied by a significant increase in the activity of key enzymes in the phenylpropanoid pathway. ttu.edu This pathway is a major route for the synthesis of a wide variety of plant secondary metabolites, including flavonoids. The enzymes that show increased activity upon elicitation include:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the first committed step in the phenylpropanoid pathway. In elicited C. senilis cultures, PAL activity reaches its maximum at 24 hours post-elicitation. ttu.edu

Chalcone (B49325) synthase (CHS): CHS is a pivotal enzyme in flavonoid biosynthesis. Its activity peaks at 12 hours after elicitation in C. senilis cultures. ttu.edu

Chalcone isomerase (CHI): This enzyme is responsible for the isomerization of chalcones. The presence of CHS and CHI activities that catalyze the synthesis and subsequent isomerization of 2',4',6'-trihydroxychalcone is consistent with the formation of this compound from a chalcone precursor lacking B-ring substituents. ttu.edu

The coordinated induction of these enzymes underscores the plant's rapid and targeted defensive response to microbial threats, culminating in the accumulation of the antimicrobial compound this compound. ttu.edu

Antimicrobial Biological Activities

This compound exhibits notable antimicrobial properties, particularly against plant pathogens. Its activity spectrum has been investigated, revealing a targeted efficacy against certain types of bacteria.

Efficacy Against Plant Pathogens: Erwinia cacticida

This compound has been specifically identified as an inhibitor of Erwinia cacticida, a Gram-negative bacterium responsible for soft rot disease in cacti. researchgate.netttu.edunih.govnih.gov This pathogen poses a significant threat to various cactus species. nih.govnih.gov The production of this compound by Cephalocereus senilis in response to infection is a direct defense mechanism against this destructive pathogen. researchgate.netttu.edu The ability of this compound to inhibit the growth of E. cacticida highlights its ecological importance in protecting the host plant from a common and damaging infection. ttu.edu

Activity Profile Against Gram-Negative Bacteria

Research has indicated that this compound's antimicrobial activity extends to a range of Gram-negative bacteria. ttu.edu The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, can often be a barrier to antimicrobial agents. However, some aurones have demonstrated the ability to overcome this, potentially through membrane permeabilization. researchgate.net While some synthetic aurones have shown limited activity against strains like Pseudomonas aeruginosa, others have been found to be effective against certain Gram-negative pathogens. researchgate.netresearchgate.net The efficacy of this compound against Erwinia cacticida is a clear example of its activity against a Gram-negative plant pathogenic bacterium. researchgate.netttu.edu

Broader Spectrum Antimicrobial Investigations for Aurones/Chalcones

The antimicrobial potential of aurones and their precursors, chalcones, has been a subject of broader scientific investigation. researchgate.netijnrd.orgresearchgate.netmattioli1885journals.combiotech-asia.org These classes of compounds have demonstrated a wide range of biological activities, including antibacterial and antifungal properties. ijnrd.orgresearchgate.netbiotech-asia.org

Studies on various synthetic aurone derivatives have revealed selective inhibition of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net In contrast, their activity against several Gram-negative strains is often less significant. researchgate.net For instance, some aurones were found to be inactive against Pseudomonas aeruginosa. researchgate.net

Chalcones, which are biosynthetic precursors to aurones, also exhibit significant antimicrobial activity. ijnrd.orgresearchgate.netbiotech-asia.org The presence of a reactive α,β-unsaturated keto function in the chalcone structure is believed to be crucial for their antibacterial action. ijnrd.org Research on chalcone derivatives has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. ijnrd.orgresearchgate.net However, some studies indicate that chalcones may have better activity against Gram-positive bacteria compared to Gram-negative bacteria. biotech-asia.org

Antimicrobial Activity of Aurones and Chalcones
Compound ClassTarget Organism TypeGeneral Activity ProfileSpecific Examples of Inactive Strains
Aurones (Synthetic Derivatives)Gram-Positive Bacteria (e.g., MRSA)Selective Inhibition researchgate.netPseudomonas aeruginosa researchgate.net
This compound (Natural Aurone)Gram-Negative Plant Pathogen (Erwinia cacticida)Inhibitory researchgate.netttu.eduN/A
ChalconesGram-Positive BacteriaGenerally Active biotech-asia.orgN/A
Gram-Negative BacteriaVariable Activity ijnrd.orgresearchgate.netbiotech-asia.orgSome strains show resistance biotech-asia.org

Proposed Cellular and Molecular Mechanisms of Action

The precise cellular and molecular mechanisms of action for this compound are not fully elucidated, but insights can be drawn from studies on the broader classes of aurones and chalcones. The antimicrobial activity of these compounds is likely multifaceted, targeting various cellular processes in microorganisms.

One proposed mechanism for some aurones is the alteration of the bacterial membrane. researchgate.net Permeabilization of the cell membrane would disrupt the integrity of the bacterial cell, leading to leakage of cellular contents and ultimately, cell death. This mechanism could explain the activity against Gram-negative bacteria, which possess a protective outer membrane. researchgate.net

For flavonoids in general, including aurones and chalcones, potential mechanisms of antibacterial action include:

Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit enzymes like DNA gyrase, which is essential for bacterial DNA replication. nih.gov By binding to subunits of this enzyme, they can block its activity and halt DNA synthesis. nih.gov

Inhibition of Protein Synthesis: These compounds can interfere with bacterial protein synthesis by binding to ribosomal subunits, leading to the production of nonfunctional proteins or the complete cessation of protein production. slideshare.net

Inhibition of Cell Wall Synthesis: Similar to beta-lactam antibiotics, some flavonoids may inhibit the synthesis of the peptidoglycan layer in the bacterial cell wall by targeting penicillin-binding proteins (PBPs). nih.govnih.gov This weakens the cell wall and makes the bacterium susceptible to osmotic lysis.

Disruption of Metabolic Pathways: Phytoalexins can disrupt the metabolism of the pathogen, interfering with essential biochemical processes required for growth and survival. wikipedia.org

The antimicrobial action of chalcones is often attributed to their reactive α,β-unsaturated keto group. ijnrd.org This functional group can act as a Michael acceptor, reacting with nucleophiles such as the thiol groups of cysteine residues in essential enzymes and proteins, thereby inactivating them.

Inhibition of Pathogen Growth Pathways

This compound, a naturally occurring aurone, has been identified as a phytoalexin, a type of antimicrobial compound produced by plants in response to pathogen attack. ttu.eduresearchgate.net Research has demonstrated its inhibitory effects on the growth of certain pathogens.

Studies involving chitin-elicited cell suspension cultures of Cephalocereus senilis (old man cactus) led to the isolation and characterization of this compound. ttu.edu This compound was found to exhibit antibacterial activity. ttu.eduijsrst.com Specifically, this compound has been noted for its ability to inhibit the growth of Erwinia cacticida, a Gram-negative bacterium responsible for soft rot in cacti. researchgate.net This suggests that this compound plays a role in the plant's defense mechanism by directly targeting and suppressing the growth of invading pathogens. researchgate.net

The antimicrobial properties of aurones, the class of flavonoids to which this compound belongs, are a subject of ongoing research. rsc.orgmdpi.com While natural aurones like this compound show activity, synthetic derivatives are also being explored for enhanced antimicrobial effects against a range of bacteria. mdpi.com

Potential Interactions with Microbial Cellular Components (e.g., cell wall, membrane)

The precise molecular interactions of this compound with microbial cells are not yet fully elucidated. However, studies on structurally related flavonoid compounds suggest that the cell wall and cytoplasmic membrane are probable targets. rsc.orgresearchgate.net

For some bioactive chalcones, a class of compounds structurally related to aurones, evidence points towards the cytoplasmic membrane or cell wall as the primary site of action. rsc.orgresearchgate.net It is hypothesized that these compounds may disrupt the integrity of the microbial cell envelope, leading to the inhibition of growth and eventual cell death. rsc.org While direct evidence for this compound is still emerging, its role as a phytoalexin suggests a mechanism that effectively targets essential structures in pathogens like Erwinia cacticida. researchgate.net

Enzyme Inhibition in Target Organisms

Detailed studies on the specific enzymatic targets of this compound within pathogens are limited. However, the broader class of flavonoids, including aurones, is known to interact with and inhibit various microbial enzymes. tandfonline.com

In the context of its production in Cephalocereus senilis, the synthesis of this compound is part of a broader activation of the phenylpropanoid pathway, which involves key enzymes like phenylalanine ammonia-lyase (PAL). tandfonline.com This pathway activation is a common plant defense response to fungal elicitors and pathogens. tandfonline.com While this relates to the synthesis of this compound, the specific enzymes it inhibits in the target pathogen remain an area for further investigation. The ability of flavonoids to inhibit enzymes is a well-established principle in drug discovery, suggesting that this compound's antibacterial activity could be due to the inhibition of essential enzymes in the pathogen. tandfonline.com

Interactive Data Table: Antimicrobial Activity of this compound and Related Compounds

Compound NameCompound TypeTarget Organism(s)Observed EffectReference(s)
This compound AuroneErwinia cacticidaInhibition of growth researchgate.net
Hispidol AuroneNot specifiedAntimicrobial properties rsc.orgmdpi.com

Structure Activity Relationship Sar Studies

Correlating Cephalocerone's Structural Motifs with Biological Potency

The biological potency of this compound is attributed to several key structural motifs. As a member of the aurone (B1235358) subclass of flavonoids, its fundamental framework consists of a benzofuranone ring system linked to a benzylidene group. mdpi.comunipa.it This core structure, with its specific arrangement of atoms and electrons, is a primary determinant of its interaction with biological targets.

The presence and position of hydroxyl (-OH) groups on the aromatic rings of this compound are critical for its activity. Studies on various aurones have shown that hydroxyl groups, particularly at positions 4 and 6 of the A-ring and position 4' of the B-ring, are often associated with significant biological effects, including antimicrobial and antioxidant activities. nih.govresearchgate.net The ability of these hydroxyl groups to participate in hydrogen bonding and act as hydrogen donors is thought to be a key factor in their mechanism of action.

Furthermore, the exocyclic double bond connecting the benzofuranone core to the B-ring introduces a degree of planarity to the molecule, which can influence its binding affinity to target enzymes or proteins. researchgate.net The specific stereochemistry (Z-configuration) of this double bond is also a defining feature of naturally occurring aurones and is considered thermodynamically more stable. unipa.it While naturally occurring aurones like this compound have demonstrated antimicrobial properties, synthetic modifications to this basic scaffold have often led to compounds with enhanced potency and a broader spectrum of activity. mdpi.com

Comparison with Structurally Related Aurones and Flavonoids

To better understand the structural features responsible for this compound's bioactivity, it is useful to compare it with other structurally related flavonoids, such as hispidol (B191410) and derivatives of isobavachalcone (B1672217).

Structural Similarities and Differences with Hispidol

Hispidol is another naturally occurring aurone that shares a high degree of structural similarity with this compound. Both compounds are built upon the same aurone scaffold, featuring a (Z)-2-benzylidenebenzofuran-3(2H)-one core. rsc.orgresearchgate.net Like this compound, hispidol has been identified as a phytoalexin, a compound produced by plants in response to pathogen attack, and has shown antimicrobial activity. researchgate.net

The primary difference between this compound and hispidol lies in their hydroxylation patterns. While detailed structures can vary in the literature, the core similarity is the 6-hydroxy substitution on the A-ring. tandfonline.com Variations in the number and position of other hydroxyl groups on both the A and B rings can lead to differences in their biological activity profiles. For instance, the specific arrangement of hydroxyl groups can affect the molecule's polarity, its ability to chelate metal ions, and its interaction with specific biological targets. tandfonline.com

Insights from Isobavachalcone Derivatives

Isobavachalcone is a prenylated chalcone (B49325), a different subclass of flavonoids that serves as a biosynthetic precursor to aurones. rsc.orgencyclopedia.pub SAR studies on isobavachalcone and its derivatives have provided valuable insights that can be extrapolated to understand the activity of aurones like this compound.

A key finding from studies on isobavachalcone is the importance of the prenyl group on the A-ring and hydroxyl groups on the aromatic rings for antibacterial activity. rsc.orgresearchgate.net Prenylation, the attachment of a prenyl group, is known to increase the lipophilicity of flavonoids, which can enhance their interaction with microbial cell membranes. rsc.org

Interestingly, the cyclization of the chalcone structure of isobavachalcone into a five-membered aurone ring has been shown to result in broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org This suggests that the rigidified, planar structure of the aurone scaffold, as seen in this compound, is advantageous for antimicrobial efficacy compared to the more flexible open-chain structure of chalcones. researchgate.netrsc.org This observation underscores the significance of the aurone core in conferring potent biological activity.

Impact of Substituent Patterns on Antimicrobial Activity

The type, number, and position of substituents on the aurone scaffold have a profound impact on the antimicrobial properties of these compounds. SAR studies have systematically explored these variations to identify patterns that lead to enhanced efficacy.

Influence of B-ring Substitutions on Activity

Substitutions on the B-ring of the aurone molecule play a crucial role in modulating antimicrobial activity. Research has shown that the introduction of specific groups on this ring can significantly enhance potency. For example, the presence of electron-withdrawing groups, such as halogens (e.g., bromine) or trifluoromethyl groups, on the B-ring has been found to contribute favorably to the antibacterial activity of aurone derivatives. researchgate.net

Furthermore, the position of these substituents is also critical. Studies have indicated that substitutions at the 3' and 4' positions of the B-ring are particularly effective. For instance, benzyloxy and isopropyl substitutions at these positions have been identified as a promising strategy for developing new antimicrobial aurones. mdpi.com The presence of multiple hydroxyl groups on the B-ring, such as in 3',4'-dihydroxy or 3',4',5'-trihydroxy configurations, has also been associated with increased activity. researchgate.net Conversely, the absence of any substitution on the B-ring can lead to a loss of antibacterial activity, highlighting the necessity of B-ring modification for potency. mdpi.com

Role of the Aurone Scaffold in Biological Efficacy

The aurone scaffold itself is a key determinant of the biological efficacy of this class of compounds. This rigid, five-membered benzofuranone ring system distinguishes aurones from other flavonoids like flavones and chalcones, which possess six-membered rings. The planarity of the aurone molecule, conferred by the exocyclic double bond, is thought to be an important factor in its ability to interact with biological targets. researchgate.net

The aurone scaffold serves as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This inherent bioactivity of the aurone core is the foundation upon which the effects of various substituents are built. While natural aurones like this compound exhibit antimicrobial properties, synthetic modifications of the scaffold have led to the development of derivatives with significantly enhanced potency and a broader spectrum of activity against various pathogens. mdpi.comresearchgate.net This underscores the value of the aurone scaffold as a template for the design of novel antimicrobial agents. researchgate.net

Design Principles for Modulating Bioactivity Based on this compound Analogs

This compound is a naturally occurring aurone, a subclass of flavonoids, that has demonstrated antibacterial activity. mdpi.com While comprehensive structure-activity relationship (SAR) studies focusing exclusively on this compound are limited, extensive research on the broader aurone scaffold provides critical insights into the design principles for modulating bioactivity. These principles primarily revolve around strategic substitutions on the benzofuranone (A-ring) and the benzylidene (B-ring) moieties, as well as modifications to the core heterocyclic structure.

Modifications of the A-Ring (Benzofuranone Ring)

The A-ring of the aurone scaffold is a crucial site for modification to enhance antibacterial potency. Research has shown that introducing specific functional groups at key positions can significantly influence activity.

Amino and Acetamido Groups: The introduction of amino and acetamido groups, particularly at the 5-position of the A-ring, has been a successful strategy. mdpi.com In a study involving 31 new aurone derivatives, analogs bearing a 5-acetamido substitution were among the most active compounds against a panel of pathogens. mdpi.com This suggests that a hydrogen bond donor/acceptor at this position can contribute favorably to the interaction with bacterial targets.

Halogenation: The addition of halogen atoms like chlorine and bromine to the A-ring is another key design principle. frontiersin.org Studies on aurone analogs designed for anti-tuberculosis activity revealed that substitutions such as 6-chloro and 6-bromo on the benzofuranone portion were optimal for inhibitory action. frontiersin.org Halogens can alter the electronic properties of the ring and enhance lipophilicity, potentially improving cell membrane penetration.

Modifications of the B-Ring (Benzylidene Ring)

The B-ring offers extensive possibilities for substitution, and its modification is a cornerstone of designing potent aurone analogs. The nature and position of the substituents are determinant factors for the resulting bioactivity.

Alkoxy Groups: The introduction of bulky and lipophilic alkoxy groups, such as benzyloxy (OBn) and isopropyloxy (OiPr), has been shown to yield compounds with interesting and improved antibacterial activities compared to the natural hydroxyl (OH) group. mdpi.com Specifically, 3'-benzyloxy and 4'-isopropyloxy substitutions on the B-ring were identified as promising modifications in a series of potent 5-acetamido aurone derivatives. mdpi.com

Electron-Withdrawing and Donating Groups: The electronic nature of the substituents on the B-ring plays a vital role. The introduction of electron-withdrawing groups, such as halogens or nitro groups, has been found to be beneficial for activity against Gram-positive bacteria. researchgate.net Conversely, electron-donating groups like dimethylamino have also been linked to potent antimicrobial activity, particularly when combined with halogen substitutions on the A-ring. frontiersin.orgijpsr.com This indicates that a delicate electronic balance is required to optimize bioactivity.

Combined A- and B-Ring Substitutions

Optimizing antibacterial potency often requires a multipronged approach, combining favorable substitutions on both the A and B rings. The most effective aurone analogs frequently feature a synergistic combination of modifications. For instance, the most potent anti-tuberculosis aurones featured a dimethylamino-substituted benzylidene B-ring linked to a chloro- or bromo-substituted benzofuranone A-ring. frontiersin.org Similarly, highly active broad-spectrum antibacterial aurones were developed by pairing a 5-acetamido group on the A-ring with specific benzyloxy or isopropyloxy groups on the B-ring. mdpi.com These findings underscore that diversifying the substitution patterns on both rings simultaneously is a critical principle for designing new antibacterial agents based on the this compound scaffold. mdpi.com

Scaffold Hopping and Core Structure Modification

Beyond peripheral substitutions, modifying the core aurone scaffold itself—a strategy known as scaffold hopping—has emerged as a powerful design principle.

Azaaurones: Replacing the oxygen atom within the benzofuranone ring with a nitrogen atom creates azaaurones. mdpi.com This modification can lead to compounds with enhanced and more selective toxicity towards bacterial targets. sci-hub.se

Triazole Derivatives: Novel aurone-derived triazoles, formed by reacting aurones with sodium azide, have shown significant potential as anti-staphylococcal agents. nih.gov SAR studies on these hybrids suggest that halogen substitutions on either the salicyl ring or the triazole aryl group can improve activity against Staphylococcus aureus. nih.gov

These core modifications fundamentally alter the molecule's spatial and electronic properties, opening new avenues for interaction with biological targets and overcoming resistance mechanisms. mdpi.comnih.gov

Detailed Research Findings

The following interactive table summarizes the structure-activity relationship findings from various studies on aurone analogs, providing a basis for the design of new derivatives inspired by the this compound scaffold.

Compound Series / IDModification(s)Key Bioactivity Finding (MIC = Minimum Inhibitory Concentration)
5-Amino/Acetamido Aurones 5-acetamido on A-ring, 3'-benzyloxy on B-ring (Compound 10)Active against Gram-positive (S. aureus MIC = 12.5-25 µM) and Gram-negative (E. coli MIC = 12.5 µM) bacteria. mdpi.com
5-Amino/Acetamido Aurones 5-acetamido on A-ring, 4'-isopropyloxy on B-ring (Compound 20)Active against Gram-positive (C. difficile MIC < 3.12 µM) and Gram-negative (A. baumannii MIC = 25 µM) bacteria. mdpi.com
Halogenated Aurones 6-chloro on A-ring, 4'-dimethylamino on B-ring (Compound 9504)Potent anti-tuberculosis activity (Mtb MIC = 6.25 µM). frontiersin.org
Halogenated Aurones 6-bromo on A-ring, 4'-dimethylamino on B-ring (Compound 9501)Significant anti-tuberculosis activity (Mtb MIC = 25 µM). frontiersin.org
Variously Substituted Aurones 6-OH, 3'-Br on B-ring (Compound 27)Selective inhibition of Gram-positive bacteria, including MRSA (MIC = 4 µg/mL); inactive against P. aeruginosa. nih.gov
Variously Substituted Aurones 6-OH, 4'-Br on B-ring (Compound 30)Selective inhibition of Gram-positive bacteria, including MRSA (MIC = 4 µg/mL). nih.gov
Aurone-Derived Triazoles Halogen on salicyl ring or triazole aryl group (AT125, AT137)Improved anti-staphylococcal activity; AT137 showed an IC50 of 3.870 µM against MRSA. nih.gov
Prenylated Chalcone-Aurone Cyclization of a prenylated chalcone into an aurone moiety (IBC-3)Showed broad-spectrum antibacterial activity against both Gram-positive (S. aureus MIC = 5 µM) and Gram-negative pathogens. rsc.org

Synthetic Approaches and Derivative Synthesis

Total Synthesis Strategies for Cephalocerone

While a dedicated total synthesis for this compound has not been extensively documented in isolation, the strategies for its construction fall under the well-established methodologies for synthesizing aurones. These methods provide a robust framework for the laboratory preparation of this compound's core structure. The primary approaches include the condensation of benzofuranones with aromatic aldehydes, oxidative cyclization of chalcone (B49325) precursors, and metal-catalyzed cyclizations. mdpi.comnih.govsemanticscholar.orgthieme-connect.com

One of the most direct and widely used methods is the Knoevenagel or Claisen-Schmidt condensation of a substituted benzofuran-3(2H)-one with a benzaldehyde. semanticscholar.orgscirp.org For this compound, this would involve the reaction of a 4-hydroxy-furo[3,2-e] utexas.edubenzodioxol-8(6H)-one with benzaldehyde. This reaction is typically catalyzed by an acid or a base to facilitate the condensation and subsequent dehydration to form the exocyclic double bond characteristic of aurones. scirp.org Modern variations of this method utilize green chemistry principles, such as using water as a solvent or performing the reaction under solvent-free conditions on a solid support like neutral alumina, which can simplify purification and reduce environmental impact. mdpi.comarkat-usa.orgbeilstein-journals.org

Another major strategy is the biomimetic oxidative cyclization of 2'-hydroxychalcones. semanticscholar.org In nature, aurones are formed from chalcones through enzymatic oxidation. Chemical synthesis mimics this by using various oxidizing agents to induce the cyclization of a corresponding 2'-hydroxychalcone. chemijournal.com Reagents such as mercury(II) acetate (B1210297) in pyridine (B92270) or copper(II) bromide in dimethyl sulfoxide (B87167) (DMSO) have been effectively used for this transformation. semanticscholar.org This approach is considered a reliable route to aurones, often yielding the thermodynamically more stable Z-isomer, which is the common form found in nature. chemijournal.com More recently, methods avoiding toxic heavy metals are preferred. mdpi.com

Palladium-catalyzed reactions represent a more modern approach. For instance, the carbonylative cyclization of an o-iodophenol with a terminal alkyne, using formic acid as a carbon monoxide source, can produce the aurone (B1235358) scaffold in good yields. semanticscholar.org Gold-catalyzed cyclization of 2-(1-hydroxyprop-2-ynyl)phenols has also emerged as a highly regio- and stereoselective method for aurone synthesis. researchgate.net

A particularly efficient route is a one-pot synthesis developed from an improved Algar–Flynn–Oyamada reaction. This method allows for the construction of aurones in three steps from commercially available acetophenones and benzaldehydes without isolating intermediates, which is advantageous for yield and operational simplicity. thieme-connect.comepa.gov

Synthesis StrategyKey ReactantsTypical Conditions/ReagentsReference
CondensationBenzofuran-3(2H)-one, BenzaldehydeAcid or Base catalyst (e.g., NaOH, HCl), Neutral Alumina semanticscholar.orgscirp.orgbeilstein-journals.org
Oxidative Cyclization2'-HydroxychalconeMercury(II) acetate, Copper(II) bromide, Thallium(III) nitrate semanticscholar.orgchemijournal.com
Palladium-Catalyzed Carbonylationo-Iodophenol, Terminal AlkynePd catalyst, Formic acid (CO source) semanticscholar.org
Gold-Catalyzed Cyclization2-(1-Hydroxyprop-2-ynyl)phenolGold(I) catalyst researchgate.net
One-Pot Algar–Flynn–OyamadaSubstituted Acetophenone, BenzaldehydeHydrogen peroxide, Base thieme-connect.comepa.gov

Semisynthesis of this compound Derivatives for SAR Studies

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound like this compound to enhance its biological activity or improve its pharmacokinetic properties. While specific SAR studies on this compound derivatives are not widely reported, the extensive research on other aurone analogues provides a clear blueprint for such investigations. mdpi.comnih.govresearchgate.netnih.govnih.gov Semisynthesis, starting from the natural product or a close synthetic precursor, would involve chemical modifications at various positions on the aurone scaffold.

Key areas for modification on the this compound structure would include:

The Benzofuranone A-Ring: The 4-hydroxy group is a prime candidate for modification. SAR studies on other aurones have shown that the presence, number, and position of hydroxyl groups on this ring are critical for activities such as tyrosinase inhibition and anticancer effects. nih.govacs.org Derivatives could be synthesized by replacing the hydroxyl with a methoxy, carbamoyl, or halogen group to probe the importance of hydrogen bonding and electronic effects. nih.gov

The Benzylidene B-Ring: this compound has an unsubstituted phenyl B-ring. A common strategy in aurone SAR studies is to introduce various substituents onto this ring. Electron-donating groups (e.g., methoxy, alkyl) and electron-withdrawing groups (e.g., halogens, nitro) can be added to explore their impact on the molecule's electronic properties and biological targets. nih.gov For example, studies on nematicidal aurones revealed that a fluorine atom at the 6-position significantly enhanced activity. nih.govresearchgate.net

Scaffold Hopping: A more advanced approach involves bioisosteric replacement of atoms within the core structure, a technique known as scaffold hopping. mdpi.com For aurones, this has included replacing the oxygen atom of the benzofuranone ring with nitrogen (to form azaaurones) or sulfur (to form thioaurones). mdpi.com These changes can lead to compounds with altered physicochemical properties and potentially novel biological activities or improved potency. mdpi.com

The synthesis of these derivatives would employ standard organic chemistry reactions to modify the core this compound structure, followed by biological evaluation to build a comprehensive SAR profile. This profile would guide the design of new, more potent analogues.

Modification SiteType of ModificationPotential Impact on ActivityGeneral Finding from Aurone SAR
A-Ring (Position 4)Alkylation, Acylation, HalogenationAlter hydrogen bonding, lipophilicityHydroxyl groups are often key for antioxidant and enzyme inhibitory activity. acs.org
B-Ring (Phenyl)Halogenation, Nitration, AlkylationModify electronic properties, steric bulkSubstituent patterns strongly influence potency and selectivity for different biological targets. nih.govnih.gov
Core ScaffoldO-to-N or O-to-S replacementAlter core geometry, polarity, bioavailabilityCan lead to more potent compounds with new biological profiles (e.g., antimalarial azaaurones). mdpi.com

Chemoenzymatic Synthesis Exploiting Biosynthetic Enzymes

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts with the practicality of chemical synthesis. For this compound, this approach is particularly promising as key enzymes in its natural biosynthetic pathway have been identified. ttu.edu The biosynthesis of this compound in Cephalocereus senilis is an extension of the general flavonoid pathway and involves enzymes such as Phenylalanine ammonia-lyase (PAL) and Chalcone synthase (CHS). ttu.eduresearchgate.netlookchem.com

The biosynthetic pathway begins with L-phenylalanine, which is converted to cinnamic acid by PAL. This is followed by ligation to Coenzyme A to form cinnamoyl-CoA. ttu.edulookchem.com The key enzyme, CHS, then catalyzes the condensation of cinnamoyl-CoA with three molecules of malonyl-CoA to produce a 2',4',6'-trihydroxychalcone. ttu.eduresearchgate.net This chalcone is the direct precursor to the aurone.

In many plants, the final step of aurone formation is catalyzed by an aureusidin (B138838) synthase (AUS), which is a type of polyphenol oxidase (PPO). researchgate.netnih.govnih.gov This enzyme facilitates the oxidative cyclization of the chalcone to form the aurone core. chemijournal.comnih.gov While a specific aureusidin synthase for this compound has not been isolated, the presence of CHS activity that forms its specific chalcone precursor has been confirmed in C. senilis cultures. ttu.edu

A chemoenzymatic strategy could involve:

Chemical Synthesis of Precursors: Synthesizing the necessary chalcone precursor (2',4',6'-trihydroxychalcone) using established chemical methods.

Enzymatic Conversion: Using an isolated or engineered aureusidin synthase or a related PPO as a biocatalyst to convert the chalcone into this compound. This step takes advantage of the enzyme's high specificity, potentially avoiding the formation of isomers and byproducts common in purely chemical oxidations.

This approach offers a green and highly specific route to this compound and its derivatives. By manipulating the substrates fed to the enzymes (e.g., using substituted cinnamoyl-CoA or chalcone analogues), it may be possible to produce novel aurones that are difficult to access through total synthesis. mdpi.com

Ecological and Biotechnological Perspectives

Role of Cephalocerone in Plant-Microbe Interactions in Desert Environments

This compound is a specialized secondary metabolite primarily identified in the desert cactus Cephalocereus senilis, commonly known as the old man cactus. Its production is a direct response to microbial challenges, highlighting its function as a phytoalexin—a substance produced by plants to inhibit the growth of pathogenic microorganisms.

Research has shown that the synthesis of this compound in Cephalocereus senilis is induced upon exposure to elicitors, which are molecules that signal the presence of a potential pathogen. researchgate.net This induction involves the activation of the phenylpropanoid biosynthetic pathway, a critical metabolic route for the production of various plant defense compounds. researchgate.net The accumulation of this compound at the site of attempted infection serves as a chemical barrier, demonstrating inhibitory effects against certain bacteria. researchgate.net This defensive role is crucial for the plant's survival in an environment where resources are scarce and the pressure from microbial pathogens can be significant.

While the documented presence of this compound is specific to Cephalocereus senilis, the broader class of compounds to which it belongs, aurones, are known to be involved in plant-microbe signaling in the rhizosphere—the soil region directly influenced by root secretions. researchgate.net These root exudates can shape the microbial community around the plant, favoring beneficial microbes while deterring pathogenic ones. The presence of aurones in root exudates can influence the diversity of bacterial and fungal communities, including Acidobacteria, Actinobacteria, and Basidiomycetes. researchgate.net In the context of desert ecosystems, where microbial communities play a vital role in nutrient cycling and soil formation, the production of compounds like this compound could have a significant impact on the plant's immediate soil environment. frontiersin.orgmdpi.com

Desert plants have evolved unique mechanisms to adapt to extreme conditions, and the production of specialized metabolites is a key part of this adaptation. nih.govmdpi.com The microbial communities associated with these plants are also adapted to the harsh environment and can contribute to the plant's resilience. nih.gov The interaction between plant-produced compounds and the soil microbiome is a complex and dynamic process that is essential for the health and stability of desert ecosystems. mdpi.com

Table 1: Research Findings on this compound and Related Compounds

FindingOrganism/System StudiedImplication for Desert Environments
Induction of this compound by elicitorsCephalocereus senilis (old man cactus) cell culturesDemonstrates a specific defense mechanism against microbial threats. researchgate.net
Inhibition of bacterial growthIn vitro assays with this compoundSuggests a direct role in protecting the plant from pathogenic bacteria. researchgate.net
Aurones in root exudates influence microbial diversityGeneral plant-microbe interaction studiesImplies a potential role for this compound in shaping the rhizosphere microbiome in desert soils. researchgate.net

Potential for Sustainable Plant Protection Strategies

The search for sustainable alternatives to synthetic pesticides has led to increased interest in natural plant-derived compounds for crop protection. mdpi.com The antimicrobial properties of this compound make it a candidate for development as a biocontrol agent. Biocontrol agents are living organisms or natural substances that can suppress pest populations, offering an eco-friendly approach to disease management in agriculture. apicol.nic.in

The use of natural fungicides and bactericides derived from plants is a growing area of research. frontiersin.org These compounds often have complex modes of action, which can reduce the likelihood of pathogens developing resistance compared to single-target synthetic pesticides. oregon.gov The antifungal and antibacterial activities of extracts from various desert plants have been documented, suggesting a rich source of potential biocontrol agents. apicol.nic.ingbpuat.ac.infrontiersin.orgresearchgate.net

While specific studies on the application of this compound as a commercial biopesticide are not yet available, its demonstrated antimicrobial activity provides a strong rationale for further investigation. The development of formulations based on natural compounds like this compound could contribute to integrated pest management strategies that reduce reliance on chemical inputs and promote soil health. gbpuat.ac.in

Beneficial fungi, such as Trichoderma species, are widely used as biocontrol agents due to their ability to parasitize pathogenic fungi and stimulate plant defense mechanisms. mdpi.comauctoresonline.orgfrontiersin.org An intriguing area for future research would be to explore the potential synergistic effects between this compound and beneficial microbes like Trichoderma. It is conceivable that this compound could inhibit pathogenic bacteria and fungi without harming beneficial species, thereby supporting a healthy soil microbiome that is conducive to plant growth.

The development of such nature-based solutions aligns with the principles of sustainable agriculture, which aim to enhance biodiversity, conserve natural resources, and ensure long-term agricultural productivity. mdpi.com

Future Research Directions and Unanswered Questions

Elucidation of Additional Biosynthetic Regulatory Mechanisms

The biosynthesis of secondary metabolites like cephalocerone is intricately regulated within the producing organism. While the general pathways for aurone (B1235358) synthesis are understood, the specific regulatory networks governing this compound production are largely uncharacterized. Future research should focus on identifying the full suite of regulatory elements that control the expression of biosynthetic genes. This includes investigating the role of specific transcription factors, which act as molecular switches for gene expression. nih.gov For instance, in the biosynthesis of other fungal metabolites like cephalosporin (B10832234) C, transcription factors are known to be crucial for regulating the output of the pathway. nih.govruhr-uni-bochum.de

Furthermore, the influence of environmental cues and cellular signals on this compound biosynthesis needs to be systematically explored. In many filamentous fungi, nutrient availability, such as carbon and phosphate (B84403) concentrations, and the presence of signaling molecules like calcium ions, play a key role in controlling the production of secondary metabolites. researchgate.netnih.gov Understanding how these factors specifically impact the this compound biosynthetic pathway could lead to strategies for optimizing its production in laboratory settings.

Comprehensive Target Identification in Pathogenic Organisms

A critical unanswered question is the precise molecular mechanism by which this compound exerts its antimicrobial effects. While it is known to possess antibacterial activity, the specific cellular targets within pathogenic organisms have not been fully identified. rsc.org Identifying these targets is paramount for understanding its mode of action and for predicting potential resistance mechanisms.

Future studies should employ advanced chemical proteomics and activity-based protein profiling techniques. These approaches have been successfully used to identify the protein targets of other antimicrobial compounds, including different classes of β-lactams that are active against non-replicating Mycobacterium tuberculosis. frontiersin.org Such studies on this compound could reveal whether it acts on a single, crucial target or, as seen with some other β-lactams, engages multiple protein families to achieve its bactericidal effect. frontiersin.org Pinpointing these interactions will provide a roadmap for its development as a therapeutic agent and could reveal novel vulnerabilities in pathogenic bacteria.

Advanced Structural Modifications for Enhanced Biological Specificity

The core structure of this compound, an aurone, presents a versatile scaffold for chemical modification. researchgate.net Future research should systematically explore the structure-activity relationships (SAR) of this compound to design and synthesize novel analogs with improved potency and specificity. Prenylation of flavonoids, a feature related to the broader class of compounds to which this compound belongs, has been shown to increase lipophilicity and enhance biological activity by improving interactions with target proteins and membranes. rsc.org

By creating a library of this compound derivatives with modifications at various positions, researchers can probe the key structural features required for its antimicrobial action. This could involve altering the substitution patterns on its aromatic rings or modifying its core heterocyclic structure. Such medicinal chemistry efforts, guided by computational modeling, could lead to the development of second-generation compounds with superior pharmacokinetic properties and a more targeted biological effect, potentially overcoming the resistance mechanisms that plague current antibiotics. nih.gov

Integration of Omics Data for Systems-Level Understanding

To gain a holistic understanding of this compound's effects, future research must move beyond single-target analyses and embrace a systems biology approach. This involves the integration of multiple "omics" datasets, such as transcriptomics, proteomics, and metabolomics, from pathogenic organisms treated with this compound. nih.govresearchgate.net This multi-omics approach can reveal the global cellular response to the compound, highlighting perturbations across various biological pathways. rsc.org

By combining these layers of biological information, researchers can construct detailed models of how this compound impacts the pathogen's physiology. mdpi.com For example, transcriptomic data can show which genes are up- or down-regulated in response to the compound, while proteomic and metabolomic data can reveal the downstream consequences on protein and metabolite levels. This integrated view is crucial for understanding not only the primary mechanism of action but also secondary effects and potential toxicity, providing a comprehensive picture of the compound's biological impact. researchgate.net

Exploration of this compound's Role in Other Biological Contexts

The current focus on this compound has been its antimicrobial properties. However, the structural class to which it belongs, the aurones, is known for a wide range of biological activities. researchgate.net Future investigations should therefore broaden the scope of research to explore other potential therapeutic applications for this compound.

For instance, related compounds have shown activities such as anti-inflammatory and tyrosinase inhibitory effects. researchgate.net It would be valuable to screen this compound and its derivatives in a variety of biological assays to determine if they possess other significant bioactivities. This could uncover novel therapeutic avenues for this compound beyond its use as an antibiotic. Furthermore, understanding the ecological role of this compound in its natural producing organism could provide insights into its evolutionary origins and its function in mediating interactions with other organisms in its environment.

Q & A

Q. What are the primary methods for synthesizing Cephalocerone, and how can its structural integrity be validated during synthesis?

  • Methodological Answer : Synthesis typically involves condensation reactions of substituted benzaldehydes with acetophenone derivatives under basic conditions. Structural validation requires techniques like ¹H/¹³C NMR to confirm hydroxyl group positions and aromatic ring connectivity, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. Reproducibility hinges on strict control of reaction pH (e.g., 8–10) and temperature (60–80°C) .

Q. How can researchers design experiments to assess this compound’s antimicrobial activity while minimizing bias?

  • Methodological Answer : Use a double-blind randomized design with standardized microbial strains (e.g., Staphylococcus aureus ATCC 25923). Include positive controls (e.g., vancomycin) and negative controls (solvent-only). Measure minimum inhibitory concentrations (MICs) via broth microdilution, ensuring triplicate trials. Statistical validation (e.g., ANOVA with p < 0.05) is critical to distinguish true activity from experimental noise .

Q. What spectroscopic techniques are most effective for characterizing this compound’s hydroxyl group interactions?

  • Methodological Answer : FT-IR identifies hydrogen bonding via O-H stretching (broad peaks at 3200–3500 cm⁻¹). ROESY NMR can map intramolecular interactions between hydroxyl groups and adjacent substituents, while X-ray crystallography provides definitive spatial arrangements. Cross-validate findings with computational models (e.g., DFT calculations) .

Advanced Research Questions

Q. How do structural modifications of this compound (e.g., halogenation) impact its pharmacokinetic profile, and what experimental models validate these changes?

  • Methodological Answer : Introduce halogens at para positions to enhance lipophilicity (logP increases by ~0.5 units per halogen). Assess bioavailability using Caco-2 cell monolayers for intestinal absorption and microsomal stability assays (e.g., human liver microsomes). In vivo murine models measure half-life (t₁/₂) and AUC via LC-MS/MS. Correlate structural changes with ADMET predictions using tools like SwissADME .

Q. What strategies resolve contradictions in this compound’s reported antioxidant vs. pro-oxidant effects across studies?

  • Methodological Answer : Systematically vary experimental conditions:
  • Dose-dependency : Test concentrations from 1 µM to 100 µM in ROS assays (e.g., DCFH-DA).
  • Cell type specificity : Compare epithelial vs. macrophage models (e.g., RAW 264.7).
  • Redox environment : Manipulate glutathione levels to mimic oxidative stress.
    Use meta-analysis to identify confounding variables (e.g., solvent polarity, incubation time) .

Q. How can researchers optimize this compound’s solubility for in vivo studies without compromising bioactivity?

  • Methodological Answer : Employ co-solvency (e.g., PEG-400/water mixtures) or nanoparticle encapsulation (PLGA polymers). Validate solubility via phase-solubility diagrams and stability testing (48-hour agitation at 37°C). Compare IC₅₀ values pre- and post-formulation in cell-based assays to confirm retained efficacy .

Q. What computational approaches predict this compound’s binding affinity for novel therapeutic targets (e.g., SARS-CoV-2 proteases)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures (PDB: 6LU7). Validate via MD simulations (GROMACS, 100 ns trajectories) to assess binding stability. Cross-reference with pharmacophore modeling (LigandScout) to identify critical interaction motifs. Experimental validation via SPR or ITC is essential .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis during data interpretation?

  • Methodological Answer : Implement quality control protocols :
  • Chromatographic fingerprints (HPLC-DAD) to track impurities.
  • Principal Component Analysis (PCA) on NMR/LC-MS datasets to cluster batches.
    Report variability thresholds (e.g., ±5% purity) in methods sections. Use mixed-effects models in statistical analysis to account for batch effects .

Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships in this compound’s cytotoxicity assays?

  • Methodological Answer : Fit data to logistic regression models or Hill equations (GraphPad Prism). Calculate EC₅₀/LC₅₀ with 95% confidence intervals. For non-monotonic responses, use biphasic models and report AIC/BIC values to justify model selection .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when studying this compound’s effects in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for in vivo studies:
  • Pre-register protocols (e.g., OSF Registries).
  • Report sample size justifications (power analysis, α=0.05, β=0.2).
  • Include humane endpoints (e.g., tumor volume limits).
    Submit to IACUC review and document approval ID in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.